1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide
Description
1-(3-Chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is a methanesulfonamide derivative featuring a 3-chlorophenyl group and a hydroxycyclopentylmethyl substituent. The 3-chlorophenyl group may enhance lipophilicity and influence binding interactions, while the hydroxycyclopentylmethyl side chain could modulate solubility and metabolic stability .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c14-12-5-3-4-11(8-12)9-19(17,18)15-10-13(16)6-1-2-7-13/h3-5,8,15-16H,1-2,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLABWSISPAXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 3-chlorophenylmethanesulfonamide: This can be achieved by reacting 3-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions.
Formation of the hydroxycyclopentyl intermediate: This involves the hydroxylation of cyclopentane, which can be achieved using various oxidizing agents.
Coupling Reaction: The final step involves coupling the 3-chlorophenylmethanesulfonamide with the hydroxycyclopentyl intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonamide group or to reduce the chlorophenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or desulfonated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and analogs from the evidence:
Functional and Bioactivity Comparisons
). The trifluoromethyl group may enhance metabolic stability . Its lower molecular weight (283.39) may favor blood-brain barrier penetration .
Positional Isomerism :
- The 2-chlorophenyl analog () shows reduced steric hindrance compared to the 3-chlorophenyl derivative, possibly altering binding kinetics. The isopropoxypropyl chain increases lipophilicity (logP ~3.5 estimated), which could enhance membrane permeability but reduce aqueous solubility .
This feature aligns with trends in CNS drug design, where polar groups balance bioavailability and target engagement .
Q & A
Basic Questions
Q. What are the key synthetic steps and optimal conditions for preparing 1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the sulfonamide core. First, the 3-chlorophenyl group is introduced via nucleophilic substitution or coupling reactions. The hydroxycyclopentylmethyl moiety is then attached through a reductive amination or alkylation step, often using sodium cyanoborohydride or similar reducing agents. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are employed under reflux (60–80°C) to enhance reaction efficiency. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm connectivity, particularly for distinguishing the hydroxycyclopentylmethyl group’s stereochemistry. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography resolves the 3D conformation of the sulfonamide backbone and chlorophenyl orientation. HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) .
Q. What are the solubility challenges and formulation strategies for this sulfonamide in biological assays?
- Methodological Answer : The compound’s low aqueous solubility (predicted logP ~3.5) requires co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). For in vivo studies, nanoemulsions or cyclodextrin-based formulations improve bioavailability. Pre-formulation stability tests (e.g., pH 1–9 buffers, 37°C) assess degradation under physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for this compound’s antimicrobial or anticancer activity?
- Methodological Answer : SAR studies involve synthesizing analogs with modifications to:
- The chlorophenyl group (e.g., replacing Cl with F or CF₃ to alter electron-withdrawing effects).
- The hydroxycyclopentylmethyl moiety (e.g., varying ring size or hydroxyl position to modulate hydrogen bonding).
Biological activity is evaluated via MIC assays (for antimicrobial studies) or cell viability assays (e.g., MTT against cancer cell lines like MCF-7 or A549). Computational docking (e.g., AutoDock Vina) identifies potential binding pockets in target enzymes (e.g., carbonic anhydrase IX for anticancer activity) .
Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time). Researchers should:
- Standardize protocols using CLSI guidelines for antimicrobial assays.
- Validate cytotoxicity results with orthogonal methods (e.g., ATP-based viability assays vs. flow cytometry).
- Perform meta-analyses of published data to identify confounding factors (e.g., cell line genetic drift, solvent effects) .
Q. How can computational modeling predict this compound’s metabolic stability and off-target interactions?
- Methodological Answer : In silico tools like SwissADME predict metabolic hotspots (e.g., hydroxylation of the cyclopentyl ring by CYP3A4). Molecular dynamics simulations (AMBER or GROMACS) assess binding stability to off-target receptors (e.g., cyclooxygenase-2). Experimental validation involves human liver microsomes (HLM) with LC-MS/MS to quantify metabolite formation .
Q. What is the proposed mechanism of action for this compound’s anticancer activity?
- Methodological Answer : The compound may inhibit tubulin polymerization (common for sulfonamides) or disrupt mitochondrial membrane potential, inducing apoptosis. Mechanistic studies include:
- Western blotting for apoptotic markers (e.g., cleaved caspase-3).
- Flow cytometry with JC-1 dye to measure mitochondrial depolarization.
- Enzyme inhibition assays (e.g., carbonic anhydrase IX) to quantify IC₅₀ values .
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodological Answer : Design of Experiments (DoE) methodologies (e.g., Taguchi arrays) optimize parameters like temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation). Continuous flow reactors reduce side reactions (e.g., epimerization) by ensuring precise residence times. In-line PAT tools (e.g., FTIR spectroscopy) monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
